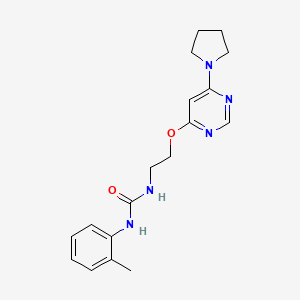
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant interest among scientists due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.
Scientific Research Applications
Urea Recognition
- 2,6-Bis(2-benzimidazolyl)pyridine as a Neutral Receptor: This receptor forms stable complexes with urea, used in chemical and biological recognition. The design of these receptors, including their binding affinity, is important for understanding and manipulating interactions in biological systems (Chetia & Iyer, 2006).
Role in Biological Processes
- Pyrimidine Derivatives in Biological Processes: Pyrimidine derivatives, such as the one , play a crucial role in numerous biological processes, including being a part of nucleic acids, vitamins, coenzymes, and uric acid. They are also found in several biologically active natural products and show significant therapeutic potential (Shilpa et al., 2012).
Synthesis and Antimicrobial Activity
- Synthesis of Pyrimidines and Antifungal Activity: Research on synthesizing various pyrimidine derivatives and testing their antimicrobial activities. This includes exploring different synthetic methods and analyzing the structural properties of these compounds (Hussein et al., 2012).
- Novel Heterocyclic Compounds with Sulfonamido Moiety: Developing new heterocyclic compounds containing a sulfonamido moiety, which are useful as antibacterial agents. This includes the reaction of various precursor compounds to produce derivatives with potential antibacterial properties (Azab et al., 2013).
Pharmaceutical and Medicinal Chemistry
- Antitumor Activity of Pyrrolo[2,3-d]pyrimidines: A study on designing and synthesizing a series of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds showed significant antiproliferative potencies against various tumor cell lines (Liu et al., 2015).
Catalysis and Chemical Reactions
- Heteroaryl Ethers by Oxidative Palladium Catalysis: The synthesis of heteroaryl ethers using oxidative palladium-catalyzed cross-coupling of pyrimidines, a process relevant to medicinal chemistry and drug development (Bardhan et al., 2009).
Nonlinear Optical Properties
- Structural and Optical Exploration of Thiopyrimidine Derivatives: Studying the structural parameters and electronic properties of thiopyrimidine derivatives, which are significant in medicine and nonlinear optics (NLO) fields. This includes examining their molecular electronic potential and photophysical properties (Hussain et al., 2020).
properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-6-2-3-7-15(14)22-18(24)19-8-11-25-17-12-16(20-13-21-17)23-9-4-5-10-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGNAQGDCHKBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

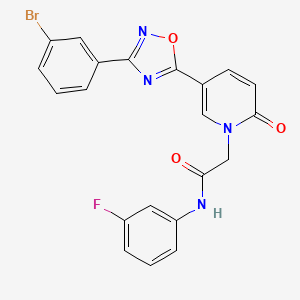
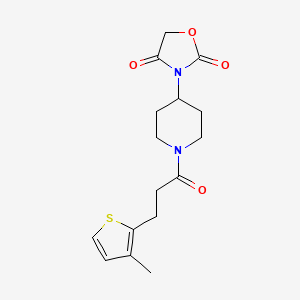

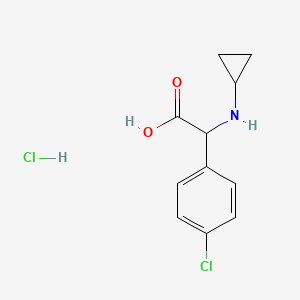
![N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2819610.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
![Methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819613.png)
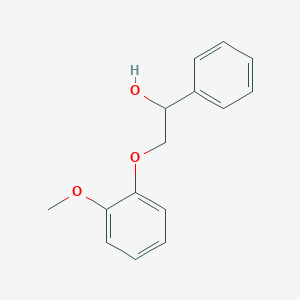
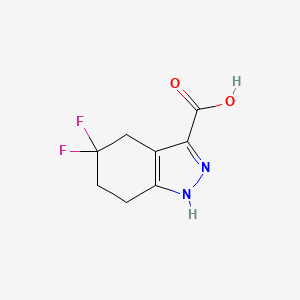

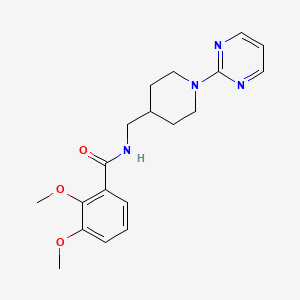

![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)
